molecular formula C12H19NO B8321069 5-(Methylamino)-3-phenylpentan-1-ol

5-(Methylamino)-3-phenylpentan-1-ol

Cat. No.: B8321069
M. Wt: 193.28 g/mol
InChI Key: NAANBDWITQKABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methylamino)-3-phenylpentan-1-ol is a chemical compound of interest in organic synthesis and pharmaceutical research. As an amino alcohol, it possesses two functional groups—an amine and a hydroxyl group—that make it a valuable building block for the synthesis of more complex molecules. This structure is commonly found in compounds with biological activity. While specific pharmacological data and mechanism of action for this exact molecule require further research, scaffolds featuring amino alcohols and phenyl groups are frequently explored in medicinal chemistry for their potential as active pharmaceutical ingredients (APIs) or intermediates . The compound is intended for use in a controlled laboratory setting by qualified researchers. Applications may include method development in organic chemistry, the exploration of structure-activity relationships (SAR), and the synthesis of potential modulators for various biological targets . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

5-(methylamino)-3-phenylpentan-1-ol

InChI

InChI=1S/C12H19NO/c1-13-9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3

InChI Key

NAANBDWITQKABF-UHFFFAOYSA-N

Canonical SMILES

CNCCC(CCO)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below highlights key differences between 5-(Methylamino)-3-phenylpentan-1-ol and its analogs:

Compound Name CAS Molecular Formula Molecular Weight Functional Groups Key Substituents
This compound N/A C₁₂H₁₉NO 193.29 (calc.) Hydroxyl, secondary amine Phenyl (C₃), methylamino (C₅)
5-Amino-1-pentanol 2508-29-4 C₅H₁₃NO 103.16 Hydroxyl, primary amine None (straight chain)
3-Methyl-1-pentanol 589-35-5 C₆H₁₄O 102.18 Hydroxyl Methyl (C₃)
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O 100.16 Hydroxyl Methyl (cyclopentane ring)
5-Amino-3-(diphenylmethylene)pentan-1-ol N/A ~C₂₄H₂₃NO ~341.45 (calc.) Hydroxyl, primary amine, alkene Diphenylmethylene (C₃)

Key Comparative Insights

Hydrophobicity and Solubility
  • The phenyl group in this compound significantly increases hydrophobicity compared to 5-Amino-1-pentanol, which lacks aromatic substituents . This reduces aqueous solubility but enhances lipid membrane permeability, a critical factor in drug design.
  • 3-Methyl-1-pentanol and 1-Methylcyclopentanol exhibit moderate hydrophobicity due to their alkyl/cyclic structures, but neither contains amino groups, limiting their polarity.
Basicity and Reactivity
  • However, the methyl group may improve metabolic stability in biological systems.
  • The diphenylmethylene group in the compound from introduces steric hindrance and π-π interaction capabilities, which are absent in the target compound.
Physical Properties
  • Cyclic alcohols like 1-Methylcyclopentanol typically have higher boiling points than linear analogs (e.g., 3-Methyl-1-pentanol ) due to restricted molecular motion. The target compound’s phenyl group may further elevate its boiling point relative to non-aromatic analogs.

Preparation Methods

Procedure Overview

  • Substrate Preparation : Benzoylacetaldehyde sodium salt is condensed with methylamine hydrochloride to form 1-phenyl-3-methylamino-1-propen-1-one.

  • Reduction : NaBH₄ (2.0 mmol) is added to a methanolic solution of the ketone (0.5 mmol) at room temperature. The reaction completes within 1 hour, followed by quenching with NH₄Cl and basification with NaOH.

  • Isolation : Extraction with ethyl acetate and solvent evaporation yields the crude product, which is purified via recrystallization (e.g., hexane).

Key Data

ParameterValueSource
Yield70–75%
Purity (Post-Recrystallization)93–98%

Catalytic Hydrogenation of Prochiral Ketones

High-pressure hydrogenation of 3-methylamino-1-phenylpropan-1-one hydrochloride (9b) using rhodium catalysts enables enantioselective synthesis. This method achieves 98% enantiomeric excess (ee) with low catalyst loading (S/C = 6000).

Asymmetric Hydrogenation Protocol

  • Catalyst : [Rh(RC,SP-4)(NBD)]SbF₆ (5a) in degassed methanol.

  • Conditions : 50 bar H₂, 50°C, 12 hours.

  • Workup : The reaction mixture is basified with NaOH, extracted with CH₂Cl₂, and purified via silica gel chromatography.

Performance Metrics

MetricValueSource
Enantiomeric Excess98%
Yield75%
ExampleHydrogen PressureTemperatureYieldPurity
11.0 MPa70°C52%96%
20.7 MPa30°C65%96%
31.0 MPa50°C70%98%

Resolution of Racemic Mixtures

Racemic 3-methylamino-1-phenylpropanol can be resolved into enantiomers via chiral HPLC or enzymatic kinetic resolution. The Wiley-VCH method uses an OD-H column for ee determination after converting amino alcohols to N-acyl derivatives (e.g., 11b-f).

Chiral HPLC Conditions

  • Column : Chiralpak OD-H

  • Eluent : Hexane/isopropanol/diethylamine (90:10:0.1)

  • Flow Rate : 1.0 mL/min.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
NaBH₄ ReductionOne-step, low costModerate ee for racemic mixtures70–75%
Catalytic HydrogenationHigh enantioselectivity, scalableRequires specialized catalysts75–98%
Leuckart-WallachAvoids borohydridesHigh-pressure equipment needed52–70%

Q & A

What are the optimal synthetic routes for 5-(Methylamino)-3-phenylpentan-1-ol, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis of this compound can leverage reductive amination or palladium-catalyzed cross-coupling strategies. For reductive amination, intermediates like 3-phenylpentan-1-ol derivatives are reacted with methylamine under hydrogen gas (H₂) in the presence of catalysts such as palladium on carbon (Pd/C) . Solvent choice (e.g., methanol or THF) and pH optimization are critical to avoid side reactions like over-reduction. Palladium-catalyzed methods, as demonstrated for structurally related alkynols, may also apply, where electronic effects of the phenyl group influence regioselectivity .

Advanced Consideration
To enhance enantiomeric purity, chiral auxiliaries or asymmetric hydrogenation can be explored. Kinetic studies comparing catalytic systems (e.g., Pd/C vs. Raney Ni) are recommended to quantify yield-purity trade-offs.

How can spectroscopic techniques confirm the structure and stereochemistry of this compound?

Basic Research Focus
1H and 13C NMR are essential for confirming the backbone structure. For example, the methylamino group (–NHCH₃) typically shows a singlet near δ 2.2 ppm in 1H NMR, while the phenyl group appears as aromatic multiplets (δ 6.5–7.5 ppm). Stereochemical analysis requires NOESY or ROESY to detect spatial proximity between the hydroxyl (–OH) and methylamino groups .

Advanced Consideration
High-resolution mass spectrometry (HRMS) can differentiate isomers by exact mass (e.g., distinguishing C₁₂H₁₇NO from potential contaminants). X-ray crystallography is ideal for absolute stereochemical assignment but requires high-purity crystals.

What are the key considerations for handling and storing this compound to ensure stability?

Basic Research Focus
The compound’s stability is influenced by its hydroxyl and amino groups. Storage under inert gas (argon or nitrogen) at –20°C in amber glass vials minimizes oxidation and moisture absorption . Compatibility testing with common lab solvents (e.g., DMSO, ethanol) is advised to avoid decomposition during experimental workflows.

Advanced Consideration
Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation via HPLC-MS, focusing on byproducts like oxidized amines or phenyl ring hydroxylation .

How do stereochemical variations impact the pharmacological properties of this compound?

Advanced Research Focus
Stereochemistry significantly affects binding affinity and metabolic stability. For example, the (R,R)-configuration may enhance interactions with chiral biological targets like G-protein-coupled receptors (GPCRs). To study this, synthesize enantiomers via chiral resolution (e.g., using tartaric acid derivatives) and compare their IC₅₀ values in receptor-binding assays .

Methodological Note
Molecular docking simulations (e.g., using AutoDock Vina) can predict enantiomer-target interactions, guiding synthetic priorities .

What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Advanced Research Focus
Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., positive controls for receptor inhibition) and validate results across multiple labs. For example, if one study reports potent α-adrenergic activity while another does not, retest under identical conditions with rigorous statistical power analysis .

Data Reconciliation
Meta-analyses of published IC₅₀ values, adjusted for assay parameters (pH, temperature), can identify outliers and establish consensus efficacy ranges.

How can computational tools predict the reactivity of this compound in biological systems?

Advanced Research Focus
Density functional theory (DFT) calculations (e.g., Gaussian 09) model the compound’s electron distribution to predict sites of metabolic oxidation (e.g., CYP450-mediated N-demethylation). Machine learning platforms like Pistachio or Reaxys can propose metabolic pathways based on structural analogs .

Experimental Validation
Couple computational predictions with in vitro microsomal assays to quantify metabolic half-lives and identify major metabolites via LC-MS/MS.

What are the challenges in optimizing synthetic routes for scale-up without compromising enantiomeric excess?

Advanced Research Focus
Scale-up often reduces enantiomeric excess due to mixing inefficiencies or thermal gradients. Continuous-flow reactors improve heat/mass transfer, maintaining >95% ee during reductive amination. Monitor in situ via inline FTIR to adjust parameters dynamically .

Case Study
Compare batch vs. flow synthesis outcomes using chiral HPLC. For example, batch reactions may yield 85% ee, while flow systems achieve 93% ee under identical catalytic conditions.

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